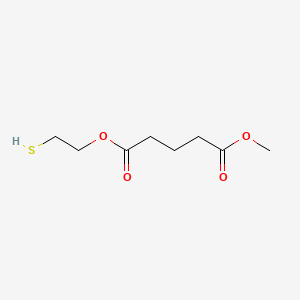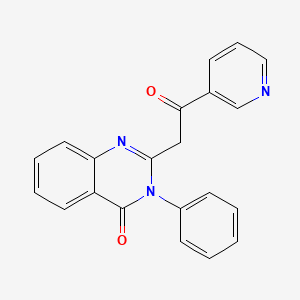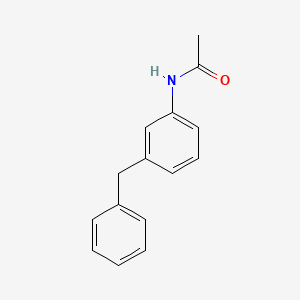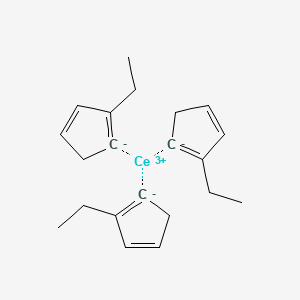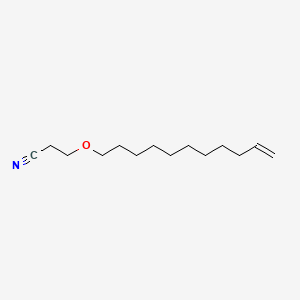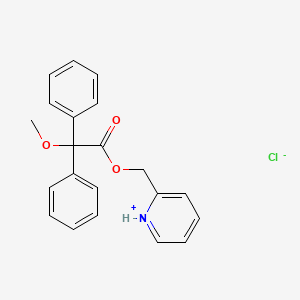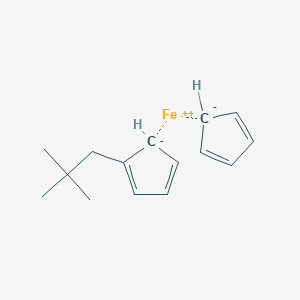
Neopentylferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neopentylferrocene is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, where an iron atom is sandwiched between two cyclopentadienyl rings, with a neopentyl group attached to one of the cyclopentadienyl rings. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: Neopentylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with neopentyl halides in the presence of a strong base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the neopentyl group replaces a hydrogen atom on the cyclopentadienyl ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organometallic synthesis apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of inert atmospheres and controlled temperatures to prevent unwanted side reactions.
化学反応の分析
Types of Reactions: Neopentylferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like neopentyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of neopentyl-substituted ferrocene derivatives.
科学的研究の応用
Neopentylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Research has explored its potential as a bioactive molecule, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound derivatives have been investigated for their anticancer and antimicrobial properties.
Industry: Its unique electronic properties make it useful in the development of advanced materials, such as electroactive polymers and sensors.
作用機序
The mechanism by which neopentylferrocene exerts its effects is largely dependent on its redox properties. The ferrocene core can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its applications in catalysis and as an electroactive material. Additionally, the presence of the neopentyl group can influence the compound’s reactivity and stability, further enhancing its utility in various applications.
類似化合物との比較
Ferrocene: The parent compound of neopentylferrocene, consisting of an iron atom sandwiched between two cyclopentadienyl rings without any substituents.
Methylferrocene: Similar to this compound but with a methyl group instead of a neopentyl group.
Ethylferrocene: Contains an ethyl group attached to the cyclopentadienyl ring.
Uniqueness: this compound is unique due to the presence of the bulky neopentyl group, which can significantly alter its chemical and physical properties compared to other ferrocene derivatives. This bulkiness can affect the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other ferrocene derivatives may not be as effective.
特性
CAS番号 |
1277-58-3 |
|---|---|
分子式 |
C15H20Fe |
分子量 |
256.16 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;1-(2,2-dimethylpropyl)cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C10H15.C5H5.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;/h4-7H,8H2,1-3H3;1-5H;/q2*-1;+2 |
InChIキー |
RTDZNTMXGMLFBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


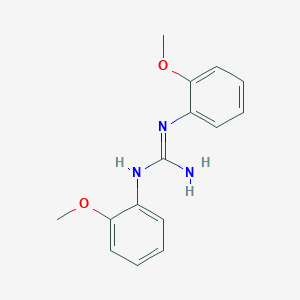
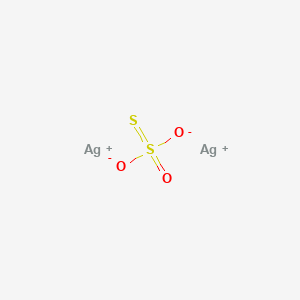
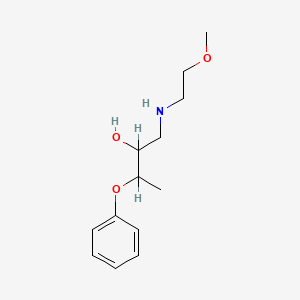
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
